molecular formula C19H19F2NO5 B460056 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 445382-16-1

2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B460056
CAS RN: 445382-16-1
M. Wt: 379.4g/mol
InChI Key: OSMIGSYPRMTMEB-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H19F2NO5 and its molecular weight is 379.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent Development

The compound’s structure suggests potential as a starting material for synthesizing heterocyclic analogues with antimicrobial properties. Similar compounds have been used to create agents effective against multidrug-resistant bacterial strains and fungi . Its efficacy could be explored against common pathogens like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.

Anti-inflammatory and Analgesic Therapies

Due to the presence of an amino group and a fluorophenyl moiety, this compound may serve as a precursor in developing anti-inflammatory and analgesic medications. These properties are often sought after in the treatment of chronic pain and inflammatory diseases .

Antitumor and Anticancer Research

The fluorinated aromatic ring and the potential for creating stable heterocyclic structures make this compound a candidate for antitumor drug synthesis. Research could focus on its ability to inhibit cancer cell growth or angiogenesis .

Antioxidant Formulations

Compounds with similar structures have shown antioxidant capabilities, which are crucial in preventing oxidative stress-related damage at the cellular level. This compound could be investigated for its potential to scavenge free radicals .

Anti-HIV Drug Synthesis

The structural complexity and potential for modification make it a suitable candidate for the synthesis of drugs targeting HIV. By inhibiting enzymes essential for the virus’s life cycle, it could contribute to the development of new anti-HIV medications .

Anthelmintic Applications

Given the compound’s structural similarity to known anthelmintic agents, it could be explored for use in treating parasitic worm infections. Research could aim to determine its efficacy and safety profile for such applications .

properties

IUPAC Name

2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO5/c1-25-7-8-26-19(24)17-15(10-5-6-11(20)12(21)9-10)16-13(23)3-2-4-14(16)27-18(17)22/h5-6,9,15H,2-4,7-8,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMIGSYPRMTMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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